molecular formula C22H21N3O B3036748 5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-31-8

5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B3036748
CAS RN: 400077-31-8
M. Wt: 343.4 g/mol
InChI Key: JYVQVBVNZSQPSZ-UHFFFAOYSA-N
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Description

The compound “5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The empirical formula of this compound is C17H18N2 and it has a molecular weight of 250.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a five-membered imidazole ring fused to a six-membered benzene ring . It also has two methyl groups attached to the benzimidazole ring and a 4-methylbenzyl group attached to one of the nitrogen atoms of the imidazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The SMILES string representation of this compound is CC1=CC(N(CC(C=C2)=CC=C2C)C=N3)=C3C=C1C .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

The compound 5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has been explored in various chemical synthesis processes. Sharma et al. (2005) investigated the synthesis of related dimethyl substituted benzimidazoles under kinetically controlled phase transfer catalysis conditions. This process is significant for the generation of compounds with potential applications in materials science and pharmaceuticals (Sharma, Kumar, & Sharma, 2005).

2. Study of Fluorescent Properties

Rangnekar and Rajadhyaksha (1986) studied the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, which are related to the compound . Their research highlights the potential use of these derivatives in applications like fluorescent whitening agents for textiles and other materials (Rangnekar & Rajadhyaksha, 1986).

3. HIV-1 Reverse Transcriptase Inhibitors

Goldman et al. (1991) discovered that derivatives of pyridinones, which include structures similar to 5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, can inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase activity. This finding is crucial for the development of antiviral drugs targeting HIV-1 (Goldman et al., 1991).

Safety and Hazards

This compound is classified as an irritant and may cause eye irritation . It is also classified as Aquatic Chronic 4, indicating that it may cause long-term adverse effects in the aquatic environment . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-14-4-6-17(7-5-14)13-25-20-11-16(3)15(2)10-19(20)24-22(25)18-8-9-21(26)23-12-18/h4-12H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVQVBVNZSQPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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